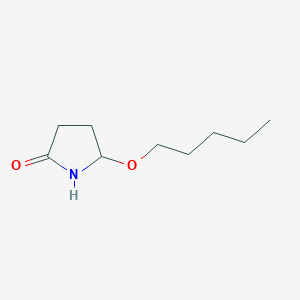

5-Pentyloxy-pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

5-pentoxypyrrolidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-7-12-9-6-5-8(11)10-9/h9H,2-7H2,1H3,(H,10,11) |

InChI Key |

AJVZDYLDLSCTOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1CCC(=O)N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Pentyloxy Pyrrolidin 2 One and Its Analogues

Direct Synthesis from 5-Hydroxy-pyrrolidin-2-one Precursors

The most straightforward approach to 5-alkoxy-pyrrolidin-2-ones involves the direct functionalization of a readily available precursor, 5-hydroxy-pyrrolidin-2-one. This precursor contains a hemiaminal moiety, which can be alkylated to form the desired ether linkage.

The direct synthesis of 5-pentyloxy-pyrrolidin-2-one can be achieved through the reaction of 5-hydroxy-pyrrolidin-2-one with 1-pentanol (B3423595). This transformation is effectively an etherification reaction. One documented method involves heating the precursor and an acid catalyst in an excess of 1-pentanol, which serves as both the reactant and the solvent. The use of a solid acid catalyst like Amberlite IR 120H facilitates the reaction and simplifies the workup process, as the catalyst can be removed by simple filtration. Subsequent purification by distillation and chromatography yields the target compound.

Table 1: Synthesis of this compound

| Reactant A | Reactant B | Catalyst | Temperature | Time | Product |

|---|

Strategies for N-Substituted 5-Alkoxy-pyrrolidin-2-ones

Introducing substituents at both the 1 (nitrogen) and 5 (alkoxy) positions of the pyrrolidin-2-one ring requires more complex strategies. These methods often involve either building the ring system from acyclic precursors or functionalizing the pre-formed lactam.

The synthesis of N-acylated lactams, such as 1-arylcarbonyl-5-alkoxy-2-pyrrolidinones, can be approached through methods that form the N-acyl bond. While a direct one-step synthesis for this specific substitution pattern is not broadly detailed, analogous strategies for N-acylation and C5-functionalization are instructive. For instance, the synthesis of 5-aryl-2-pyrrolidinones can proceed through the generation of an N-acyliminium salt from pyroglutamic acid, which then reacts with aromatic compounds. This highlights a pathway where the N-acyl group is present before the C5-substituent is introduced.

Another relevant strategy involves the base-promoted transformation of α-bromoacetamides to yield α-alkoxy-γ-lactams. This domino Michael addition/cyclization process demonstrates a method for constructing the lactam ring while incorporating an alkoxy group at a position adjacent to the carbonyl, which could be adapted for different substitution patterns.

A versatile and modern approach for synthesizing 1,5-substituted pyrrolidin-2-ones utilizes donor-acceptor (D-A) cyclopropanes as three-carbon building blocks. This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) with a primary amine, such as an aniline (B41778) or benzylamine, to form a γ-amino ester intermediate. chemrxiv.orgorganic-chemistry.org This intermediate then undergoes an in-situ lactamization to furnish the desired 1,5-disubstituted pyrrolidin-2-one. chemrxiv.orgorganic-chemistry.org This synthetic route is notable for its broad applicability, accommodating a wide range of substituted amines and functionalized cyclopropanes. chemrxiv.org In this process, the donor-acceptor cyclopropanes function as 1,4-C,C-dielectrophiles, while the primary amines act as 1,1-dinucleophiles. organic-chemistry.org

Table 2: Synthesis of 1,5-Substituted Pyrrolidin-2-ones via Cyclopropane Ring Opening

| Amine | Cyclopropane Type | Lewis Acid Catalyst | Key Steps | Product Type |

|---|

This strategy can be performed as a one-pot process, enhancing its practicality for creating libraries of pharmacologically relevant compounds. chemrxiv.org

Chemo- and Stereoselective Synthesis of Pyrrolidin-2-one Scaffolds

The biological activity of pyrrolidine (B122466) derivatives is often highly dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to control the spatial orientation of substituents is a critical area of research, particularly in the context of drug discovery.

The pyrrolidine ring is one of the most prevalent nitrogen-containing heterocycles in FDA-approved drugs. nih.gov Its non-planar, sp3-rich structure allows it to effectively explore three-dimensional pharmacophore space, making it a privileged scaffold in medicinal chemistry. researchgate.net Achieving stereocontrol in the synthesis of substituted pyrrolidines is therefore paramount.

Asymmetric synthesis of these scaffolds can be achieved through various strategies. Organocatalysis, for example, has emerged as a powerful tool. Chiral pyrrolidine-based organocatalysts, derived from natural amino acids like proline, can catalyze a wide range of asymmetric transformations. datapdf.com Another prominent strategy is the use of chiral auxiliaries attached to the nitrogen atom, which can direct the stereochemical outcome of subsequent reactions. Furthermore, asymmetric cycloaddition reactions, such as the 1,3-dipolar cycloaddition between azomethine ylides and alkenes, provide a powerful method for constructing the pyrrolidine ring with high stereocontrol. researchgate.net These methods are essential for accessing specific enantiomers of complex pyrrolidine derivatives, which is crucial for developing potent and selective therapeutic agents. nih.govresearchgate.net

Metal-Catalyzed Transformations in Pyrrolidinone Synthesis

The construction of the pyrrolidinone core and the introduction of specific functionalities can be efficiently achieved through various metal-catalyzed transformations. These methods offer advantages in terms of selectivity, efficiency, and milder reaction conditions compared to classical approaches. While direct metal-catalyzed synthesis of this compound is not extensively documented, the principles of these transformations can be applied to the synthesis of its analogues and precursors. Key strategies include palladium, rhodium, and ruthenium-catalyzed reactions, which enable the formation of the pyrrolidinone ring and the introduction of substituents through mechanisms like C-H activation, carbonylation, and cycloaddition reactions.

Palladium catalysis, in particular, has been instrumental in the synthesis of substituted pyrrolidinones. One notable approach involves the palladium-catalyzed regioselective γ-carbonylation of oxalyl amide protected aliphatic amines with carbon monoxide. This method allows for the activation of γ-methyl and cyclopropyl (B3062369) methylene (B1212753) C-H bonds to furnish the corresponding pyrrolidinones in moderate to excellent yields. The presence of an additive, such as 3-(trifluoromethyl)benzoic acid, is often crucial for stabilizing the palladium intermediate within the catalytic cycle. This strategy has been successfully applied to various substrates, including those with ester functionalities, demonstrating its versatility in constructing the pyrrolidinone scaffold.

Another significant palladium-catalyzed method is the [3+2] cycloaddition of isocyanates. This reaction provides a convenient route to 5-ring lactams with an exocyclic alkene moiety. The mechanism is thought to proceed via an initial N-allylation of the isocyanate, followed by a nucleophilic ring closure to form the desired 2-pyrrolidinone. This approach is valuable for creating β,γ-unsaturated 2-pyrrolidinones without isomerization of the olefin or epimerization of stereogenic centers.

Rhodium catalysis has also emerged as a powerful tool in pyrrolidinone synthesis. For instance, rhodium(III)-catalyzed C-H activation and annulation reactions have been developed to construct complex pyrrolidine-containing structures. While not directly yielding 5-alkoxy derivatives, these methods highlight the potential of rhodium catalysts to functionalize the pyrrolidinone ring, which could be a stepping stone towards the desired product through subsequent transformations.

Ruthenium catalysts have also found application in the synthesis of pyrrolidine derivatives. For example, a "one-pot" ruthenium-catalyzed [2+2+1] cycloaddition of ketimines, carbon monoxide, and ethylene (B1197577) has been used to produce spiro[pyrrolidin-2-one] derivatives. This demonstrates the capability of ruthenium to mediate complex multi-component reactions to build the pyrrolidinone core.

While direct metal-catalyzed routes to this compound are not prevalent in the literature, the existing metal-catalyzed methodologies for pyrrolidinone synthesis provide a strong foundation. Future research may focus on adapting these powerful catalytic systems for the direct introduction of alkoxy groups at the 5-position, potentially through C-H activation and alkoxylation, or by developing novel cycloaddition strategies that incorporate an alkoxy component.

Below is a table summarizing selected metal-catalyzed reactions for the synthesis of pyrrolidinone derivatives, which are analogous in structure to this compound.

| Catalyst System | Reaction Type | Starting Materials | Product Type | Key Features |

|---|---|---|---|---|

| Palladium(II) | γ-Carbonylation of C(sp³)–H bonds | Oxalyl amide protected aliphatic amines, Carbon monoxide | Pyrrolidinones | Regioselective activation of γ-C-H bonds; moderate to excellent yields. |

| Palladium(0)/DPEphos | [3+2] Cycloaddition | Alkyl isocyanates, 2-acetoxymethyl-3-allyltrimethylsilane | β,γ-Unsaturated 2-pyrrolidinones | Forms 5-ring lactams with an exocyclic alkene; no olefin isomerization. |

| Rhodium(III) | C-H Activation/Annulation | Unactivated terminal alkenes, Hydroxylamine derivatives | Pyrrolidines | Formal [4+1] approach; good for spiro-pyrrolidines. |

| Ruthenium(0) | [2+2+1] Cycloaddition | Ketimines, Carbon monoxide, Ethylene | Spiro[pyrrolidin-2-one] derivatives | "One-pot" synthesis of complex spiro-lactams. |

Investigation of Biological Activities of 5 Pentyloxy Pyrrolidin 2 One Analogues Preclinical and in Vitro Studies

Neuropharmacological Research

The pyrrolidin-2-one scaffold is a key pharmacophore in a class of drugs known as racetams, which are noted for their cognitive-enhancing effects. mdpi.com Research into analogues aims to delineate structure-activity relationships and identify novel candidates with improved therapeutic profiles.

Nootropic and Cognitive Modulatory Effects in Preclinical Models, including Reversal of Amnesia

Derivatives of pyrrolidin-2-one have been the subject of extensive research for their nootropic, or cognitive-enhancing, properties. nih.govnih.gov Preclinical studies often utilize models of cognitive impairment, such as scopolamine-induced amnesia in mice, to assess the potential of these compounds to improve learning and memory. nih.gov

In one such study, novel pyrrolidin-2-one derivatives were evaluated for their neuroprotective effects. nih.gov The administration of these compounds was found to mitigate the behavioral and biochemical alterations caused by scopolamine, a substance known to induce cognitive deficits. nih.gov The performance of mice in tasks like the Morris water maze, which assesses spatial learning and memory, was significantly improved in the groups treated with the pyrrolidin-2-one derivatives. nih.gov

Furthermore, biochemical analyses of brain tissue from these preclinical models revealed that the nootropic effects of these analogues may be linked to the modulation of acetylcholinesterase (AChE) activity and a reduction in oxidative stress markers. nih.gov Specifically, treatment with these derivatives led to decreased levels of lipid peroxidation and nitric oxide, alongside an increase in the levels of endogenous antioxidants such as reduced glutathione, superoxide (B77818) dismutase, and catalase. nih.gov These findings suggest that the cognitive-modulatory effects of these compounds may stem from a combination of cholinergic system modulation and antioxidant activity.

A study on a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethane-1-sulfonate, demonstrated significant neuroprotective effects in an in vitro model of glutamate-induced excitotoxicity in rat cortical neurons. mdpi.com This compound increased cell survival by 37% at a concentration of 50 µM, indicating its potential to protect neurons from excitotoxic damage, a key factor in ischemic stroke and other neurodegenerative conditions. mdpi.com

Comparative Studies with Classical Nootropic Agents

To contextualize the efficacy of new pyrrolidin-2-one analogues, their performance is often compared to that of established nootropic agents like piracetam (B1677957) and donepezil. mdpi.comnih.gov In studies investigating scopolamine-induced cognitive impairment, certain novel pyrrolidin-2-one derivatives demonstrated effects that were comparable, and in some aspects superior, to donepezil, a standard medication for Alzheimer's disease. nih.gov

Similarly, in a rat model of ischemic stroke, the neurotropic activity of a phenylpyrrolidine derivative was compared with piracetam. mdpi.com The novel compound showed better performance in reducing immobility time and improving exploratory activity in the open field test, suggesting a more potent effect on reducing anxiety and increasing curiosity than piracetam. mdpi.com These comparative analyses are crucial for identifying next-generation nootropics with potentially enhanced efficacy.

Modulation of Gamma-Aminobutyric Acid (GABA) Receptors by Pyrrolone Analogues

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a key target for many neuropharmacological agents. nih.gov GABA-A receptors, in particular, possess multiple allosteric binding sites that can be modulated by various compounds, including benzodiazepines, barbiturates, and neurosteroids, leading to sedative, anxiolytic, and anticonvulsant effects. nih.govwikipedia.org

While the primary mechanism of many nootropic pyrrolidin-2-one derivatives is often linked to the cholinergic system, the broader class of pyrrolone analogues has been investigated for its interaction with GABA receptors. nih.gov The modulation of GABA-A receptors by these compounds can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the effects of GABA. wikipedia.org

For instance, piperine, a natural compound, has been shown to modulate GABA-A receptors, and its derivatives are being explored as scaffolds for new modulators. nih.gov This line of research suggests that pyrrolone and structurally related compounds could be designed to selectively target specific GABA-A receptor subtypes, potentially offering therapeutic benefits for anxiety, seizures, and other neurological disorders with fewer side effects than non-selective modulators. nih.goviu.edu The ability of some phenolic compounds to act as positive allosteric modulators at the benzodiazepine (B76468) binding site of GABA-A receptors further highlights the potential for diverse chemical structures to interact with this receptor complex. mdpi.com

Antimicrobial and Antiparasitic Evaluations

Beyond their neuropharmacological applications, certain classes of pyrrolidin-2-one derivatives, particularly quaternary pyrrolidinium (B1226570) salts, have been investigated for their antimicrobial properties.

In Vitro Antibacterial and Antifungal Spectrum of Pyrrolidinium Compounds Featuring Pentyloxy Moieties

Quaternary ammonium (B1175870) salts, including those with a pyrrolidinium core, are known for their antimicrobial activity. researchgate.netnih.gov The presence of long alkyl chains, such as a pentyloxy group, can influence the lipophilicity and, consequently, the antimicrobial efficacy of these compounds.

Studies on various pyrrolidinium salts have demonstrated a spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.gov The minimal inhibitory concentration (MIC), a measure of antimicrobial potency, is dependent on the specific structure of the compound and the microbial strain being tested. For example, certain N-alkyl-N-hydroxyethylpyrrolidinonium salts have shown low MIC values against select microorganisms. nih.gov

The mechanism of antimicrobial action for these cationic compounds is generally believed to involve the disruption of microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.

While direct studies on pyrrolidinium compounds with a pentyloxy moiety are not extensively detailed in the available literature, the general principles of structure-activity relationships for quaternary ammonium salts suggest that such a feature could contribute to their antimicrobial profile. researchgate.net The table below summarizes the antimicrobial activity of some thiazole-based pyrrolidine (B122466) derivatives against various bacterial strains. biointerfaceresearch.com

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 11 | S. aureus | 14.33 ± 0.57 |

| 11 | B. cereus | 13.66 ± 0.57 |

| 11 | E. coli | - |

| 11 | S. typhimurium | - |

Antimycobacterial Activity Investigations with Pyrrolo[1,2-a]pyrazine (B1600676) Incorporated Indolizine (B1195054) Derivatives

In the search for new treatments for tuberculosis, a variety of heterocyclic compounds are being explored. One such class is indolizine derivatives, which have shown promise as antimycobacterial agents. researchgate.netnih.gov Specifically, novel series of pyrrolo[1,2-a]pyrazine incorporated indolizine derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis. researchgate.net

In one study, a series of these complex heterocyclic compounds exhibited potent anti-tubercular activity, with some derivatives showing a minimal inhibitory concentration (MIC) as low as 1.6 µg/ml. researchgate.net This level of activity is comparable or superior to that of standard first-line anti-tuberculosis drugs such as pyrazinamide (B1679903) and ciprofloxacin. researchgate.net The structure-activity relationship studies within this series of compounds indicated that the nature and position of substituents on the indolizine core play a crucial role in their antimycobacterial potency. nih.govmdpi.com

The table below presents the antimycobacterial activity of selected pyrrolo[1,2-a]pyrazine incorporated indolizine derivatives.

| Compound | MIC (µg/ml) against M. tuberculosis H37Rv |

|---|---|

| 7a | 6.25 |

| 7b | 3.125 |

| 7c | 1.6 |

| 7d | 1.6 |

| 7e | 3.125 |

| 7f | 1.6 |

| 7g | 1.6 |

| 7h | 3.125 |

| 7i | 1.6 |

| 7j | 1.6 |

| 7k | 1.6 |

| 7l | 3.125 |

| Pyrazinamide (Standard) | 3.125 |

| Ciprofloxacin (Standard) | 3.125 |

| Streptomycin (Standard) | 6.25 |

Antimalarial and Antileishmanial Potentials of 8-Quinolinamines Bearing a Pentyloxy Group

The 8-quinolinamine scaffold is a well-established pharmacophore in antimalarial drug discovery. Research into analogues that incorporate a pentyloxy group has shown promising activity against both Plasmodium and Leishmania species. A series of compounds, specifically N¹-[4-(4-ethyl-6-methoxy-5-pentyloxy-8-quinolylamino)pentyl]-(2S/2R)-2-aminosubstituted amides, were synthesized and evaluated for their antiprotozoal efficacy. nih.gov

In vitro testing of these analogues demonstrated potent antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) clones of Plasmodium falciparum. Furthermore, the compounds exhibited significant antileishmanial activity against Leishmania donovani promastigotes. nih.gov The inclusion of the 5-pentyloxy group on the quinoline (B57606) ring is a key structural feature of these active compounds. nih.gov The most promising of these analogues also showed potent in vivo antimalarial effects in a P. berghei-infected mouse model, indicating their potential for further development. nih.gov The 8-aminoquinoline (B160924) class of drugs, in general, has a known history of use against various forms of leishmaniasis and malaria. researchgate.netfrontiersin.org

| Compound Analogue | Target Organism | Activity Metric (IC₅₀) |

|---|---|---|

| 4-ethyl-5-pentyloxyprimaquine derivative | P. falciparum (D6, chloroquine-sensitive) | Potent Activity |

| P. falciparum (W2, chloroquine-resistant) | Potent Activity | |

| L. donovani (promastigotes) | Promising Activity |

Biofilm Inhibition Studies for Pyrrolidinium Derivatives

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. Pyrrolidine derivatives have emerged as a promising class of compounds capable of inhibiting biofilm formation and eradicating established biofilms. Studies on pyrrolidine-2,3-diones, a close structural analogue of pyrrolidin-2-ones, have demonstrated notable efficacy against Staphylococcus aureus biofilms. nih.govresearchgate.net

These compounds were found to have remarkable single-digit MBEC/MIC ratios (Minimum Biofilm Eradication Concentration vs. Minimum Inhibitory Concentration), indicating they can eradicate biofilms at concentrations close to those that kill planktonic bacteria. nih.govresearchgate.net Another study focused on a heterocyclic derivative, PYED-1, which not only inhibited S. aureus biofilm formation in a concentration-dependent manner but also effectively disrupted preformed biofilms. nih.gov The mechanism of action for PYED-1 involves the downregulation of genes related to quorum sensing, surface proteins, and capsular polysaccharides. nih.gov Further research into carbamic acid derivatives substituted with a pyrrolidine moiety also showed significant activity in inhibiting biofilm growth and disrupting mature biofilms of S. aureus. researchgate.net

| Compound Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Pyrrolidine-2,3-diones | S. aureus | Low MBEC/MIC ratios (2–4), indicating effective biofilm eradication. | researchgate.net |

| PYED-1 | S. aureus | Complete inhibition of biofilm formation at 8 µg/mL (1/2 x MIC). | nih.gov |

| Pyrrolidine-substituted carbamic acids | S. aureus | Inhibited 80% of biofilm growth at concentrations ≤ 2x MIC. | researchgate.net |

Enzyme and Receptor Target Modulation

Phosphodiesterase (PDE) Inhibitory Profiles and Structure-Based Insights

The pyrrolidine scaffold is a key feature in the design of potent inhibitors for phosphodiesterases (PDEs), a family of enzymes that regulate cellular signaling. Research has identified 1,3-disubstituted pyrrolidines as potent and selective inhibitors of PDE-IV. nih.gov Structure-activity relationship (SAR) studies revealed that making the pyrrolidine nitrogen nonbasic is crucial for high potency. These compounds demonstrated functional activity by inhibiting the release of tumor necrosis factor-alpha (TNF-α) with IC₅₀ values below 1 microM. nih.gov

Further exploration into related scaffolds, such as pyrroloquinolones, has yielded highly potent PDE-5 inhibitors with Kᵢ values in the subnanomolar range. researchgate.net The development and optimization of PDE inhibitors often rely on computational, structure-based analysis to understand the key interactions between the ligand and the enzyme's active site, which is critical for improving both affinity and selectivity. vu.nl

Neuraminidase Inhibition for Antiviral Applications of Pyrrolidine Derivatives

Pyrrolidine derivatives have been extensively investigated as inhibitors of influenza neuraminidase (NA), a critical enzyme for the release and spread of viral particles. nih.gov A series of synthesized pyrrolidine derivatives showed potent inhibitory activity against influenza A (H3N2) neuraminidase, with several compounds exhibiting IC₅₀ values between 1.56 and 2.40 µM, comparable to the known inhibitor oseltamivir (B103847) (IC₅₀ = 1.06 µM). nih.govnih.gov

One particularly potent inhibitor, A-315675, demonstrated inhibitor constant (Kᵢ) values between 0.024 and 0.31 nM against various influenza A and B strain neuraminidases. researchgate.net Structural analysis of another potent inhibitor, A-192558, bound to the NA active site provided crucial insights for its design. X-ray crystallography revealed that the inhibitor's carboxylic group interacts with a positively charged pocket of the enzyme, while other functionalities induce a conformational change in the active site, creating a new hydrophobic pocket that enhances binding. acs.org

| Compound/Series | Target | Inhibitory Potency | Reference |

|---|---|---|---|

| Derivatives 6e, 9c, 9f, 10e | Influenza A (H3N2) NA | IC₅₀ = 1.56 - 2.40 µM | nih.gov |

| A-192558 (20e) | Influenza A NA | IC₅₀ = 0.2 µM | acs.org |

| A-315675 | Influenza A & B NA | Kᵢ = 0.024 - 0.31 nM | researchgate.net |

Prolyl Endopeptidase (PEP) Inhibitory Research

Prolyl endopeptidase (PEP), a serine protease involved in the metabolism of proline-containing neuropeptides, has been identified as a target for cognitive and neurological disorders. wikipedia.org Pyrrolidine-containing compounds have been central to the development of potent PEP inhibitors. One of the foundational inhibitors is N-[N-(phenyl)butyryl-L-prolyl]pyrrolidine (SUAM-1221), which, along with its derivatives, acts as a competitive inhibitor of PEP with IC₅₀ values in the low nanomolar range (3-27 nM). nih.gov

A highly potent inhibitor, KYP-2047 (4-phenylbutanoyl-l-prolyl-2(S)-cyanopyrolidine), has been studied for its therapeutic potential. mdpi.com Further research into modifying the inhibitor structure led to compounds with even greater potency. Replacing a linear side chain with a (2-phenylcyclopropyl)carbonyl group resulted in inhibitors with IC₅₀ values as low as 0.9 nM on a rat cortex enzymatic preparation. nih.gov These findings highlight the tunability of the pyrrolidine scaffold for achieving high-potency enzyme inhibition.

Other Biological Activities under Investigation

The versatile 5-oxopyrrolidine scaffold has been explored for other therapeutic applications, including anticancer and antimicrobial activities. A series of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid derivatives were synthesized and evaluated in vitro. Several of these compounds demonstrated potent anticancer activity against A549 human lung adenocarcinoma cells. nih.govresearchgate.net

Notably, a derivative bearing a 5-nitrothiophene substituent showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. nih.gov In a distinct area of research, a pyrrolidine pentamine scaffold was identified as an inhibitor of the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib]. This enzyme is a primary cause of resistance to aminoglycoside antibiotics in Gram-negative pathogens. Inhibiting this enzyme could restore the efficacy of antibiotics like amikacin. nih.govmdpi.com These diverse findings underscore the broad biological potential of pyrrolidine-based structures in medicinal chemistry. nih.gov

Structure Activity Relationship Sar and Computational Studies of 5 Pentyloxy Pyrrolidin 2 One Derivatives

Elucidation of Structural Determinants for Biological Activity

The biological activity of chemical compounds is intrinsically linked to their molecular structure. For derivatives of 5-Pentyloxy-pyrrolidin-2-one, understanding the relationship between structural modifications and resulting pharmacological effects is crucial for the development of novel therapeutic agents. The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold in drug discovery due to its non-planar, three-dimensional structure which allows for efficient exploration of pharmacophore space. nih.govunipa.it

The substituents attached to the nitrogen atom (N-1 position) and the alkoxy chain at the 5-position of the pyrrolidin-2-one ring are critical determinants of a molecule's interaction with its biological target. Modifications at the N-1 position can significantly alter a compound's polarity, lipophilicity, and hydrogen-bonding capacity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity.

Similarly, variations in the 5-alkoxy chain, such as altering the length from a pentyloxy group to shorter or longer alkyl chains, or introducing branching or unsaturation, can directly impact how the molecule fits into a receptor's binding pocket. Structure-activity relationship studies on related heterocyclic compounds have shown that even minor changes to these chains can lead to significant differences in potency and selectivity. These modifications affect the hydrophobic and steric interactions that stabilize the ligand-receptor complex.

Stereochemistry plays a pivotal role in the pharmacological action of drugs, as biological systems like enzymes and receptors are inherently chiral. nih.govresearchgate.net The this compound scaffold contains at least one chiral center at the C-5 position. The two possible enantiomers, (R) and (S), can exhibit vastly different pharmacological and toxicological profiles because they interact differently with their chiral biological targets. nih.govsemanticscholar.org

Research on pyrrolidine-based compounds consistently demonstrates the profound impact of stereochemistry on biological activity. For instance, in a series of pyrrolidine amide-based M5 antagonists, the (R)-enantiomer was found to be 21-fold more potent than the (S)-enantiomer, highlighting a clear stereochemical preference for the biological target. nih.gov This difference is attributed to the specific three-dimensional arrangement of atoms, which allows one enantiomer to form optimal binding interactions within the receptor site while the other cannot. nih.gov

Similarly, studies on 2-(2-pyrrolidinyl)benzodioxanes showed that nicotinic receptor affinity was critically dependent on the chirality of both the pyrrolidine ring's asymmetric carbon and the protonated tertiary nitrogen. researchgate.net Only stereoisomers with the same relative configuration as (S)-nicotine at the pyrrolidine stereocenter displayed submicromolar binding affinity. researchgate.net These findings underscore that each stereoisomer of a chiral drug should be considered a distinct chemical entity with a unique biological profile. nih.govmdpi.com

Table 1: Influence of Stereochemistry on Potency of a Pyrrolidine Amide-Based M5 Antagonist

| Compound | Configuration | hM5 IC50 (nM) | Potency Fold Difference |

|---|---|---|---|

| 12c | (S) | 440 | 21-fold |

| 12d | (R) | 21 |

For example, in studies of structurally related 3-thiazolyl coumarin (B35378) hybrids, the presence and position of specific substituents on an aryl ring were shown to be crucial for biological activity. researchgate.net A compound featuring a methoxy (B1213986) group at the meta-position and a hydroxy group at the para-position of the phenyl ring demonstrated significant anti-inflammatory activity. researchgate.net In contrast, replacing the para-hydroxy group with acetylated or benzylated groups, or substituting the meta-methoxy group with bromo or chloro atoms, resulted in a complete loss of activity. researchgate.net This indicates that specific electronic and hydrogen-bonding interactions provided by the methoxy and hydroxy groups are essential for the compound's biological function. researchgate.net

Table 2: Effect of Phenyl Ring Substitutions on Anti-inflammatory Activity

| Compound | Meta-Position Substituent | Para-Position Substituent | Anti-inflammatory Activity (IC50 µg/mL) |

|---|---|---|---|

| 18 | Methoxy (-OCH3) | Hydroxy (-OH) | 5.6 ± 2.6 |

| 2 | Methoxy (-OCH3) | Acetylated Hydroxy (-OAc) | Inactive |

| 5 | Methoxy (-OCH3) | Benzylated Hydroxy (-OBn) | Inactive |

| 11 | Bromo (-Br) | Hydroxy (-OH) | Inactive |

| 15 | Chloro (-Cl) | Hydroxy (-OH) | Inactive |

Rational Design and Molecular Modifications for Activity Optimization

The insights gained from SAR studies are foundational for the rational design of new molecules with improved therapeutic properties. By understanding which structural features are responsible for potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists can undertake targeted molecular modifications to optimize lead compounds.

Targeted synthesis involves the deliberate design and chemical creation of new derivatives to enhance their biological activity. nih.gov This process often begins with a known active scaffold, such as this compound, which is then systematically modified. For example, if SAR studies indicate that a specific stereochemistry is preferred for activity, enantiomerically pure compounds can be synthesized to ensure that only the more potent enantiomer is present. nih.govresearchgate.net

An iterative parallel synthesis approach is often employed to explore the SAR around a core scaffold. nih.gov This allows for the rapid assembly of a library of related compounds where specific positions are varied. For instance, different anilines can be coupled to a pyrrolidine carboxylic acid intermediate to explore a range of N-phenyl substituents, while various sulfonyl chlorides can be used to probe other interaction points. nih.gov This strategy enables the systematic optimization of substituents to achieve enhanced potency and greater selectivity for the intended biological target over off-target proteins, which is crucial for minimizing side effects.

In modern drug design, potency alone is not the sole indicator of a promising drug candidate. Metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are used to assess the quality of a compound and guide optimization. core.ac.uk Ligand efficiency normalizes binding affinity for the size of the molecule, typically measured by the number of non-hydrogen atoms. core.ac.uk It is calculated as the binding free energy per heavy atom. core.ac.uk

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties of molecules and their interactions with biological targets, guiding the design of new therapeutic agents. For the broader family of pyrrolidin-2-one derivatives, these approaches have been instrumental.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes of a series of compounds to their biological activity. For various classes of pyrrolidin-2-one derivatives, QSAR studies have been conducted to predict their potential as, for example, anti-inflammatory or anti-Alzheimer's agents. nih.govresearchgate.net These models are built upon datasets of compounds where substitutions on the pyrrolidin-2-one scaffold are varied to understand their effect on inhibitory activity. A typical QSAR study involves calculating a range of molecular descriptors (e.g., steric, electronic, hydrophobic) and then using statistical methods to build a predictive model.

However, no specific QSAR models have been published for a series of this compound derivatives. The development of such a model would necessitate the synthesis and biological evaluation of a library of analogs to generate the necessary data for model construction and validation.

Molecular Docking and Binding Interaction Analysis with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. Studies on various pyrrolidin-2-one derivatives have utilized molecular docking to explore their binding modes. For instance, docking studies have been performed on pyrrolidin-2-one derivatives targeting enzymes like acetylcholinesterase and lipoxygenases. nih.govnih.gov These studies provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity.

In the absence of specific research on this compound, it is not possible to present data on its binding interactions with any target proteins. A hypothetical docking study would first require the identification of a relevant biological target, followed by computational simulation to predict the binding affinity and interaction patterns of the 5-pentyloxy group within the active site. For example, a study on 5-(2, 4-dimethylbenzyl) pyrrolidin-2-one used in silico molecular docking to investigate its interaction with antifungal drug target enzymes, identifying key amino acid residues for binding. nih.gov

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various molecular properties such as optimized geometry, electronic charges, and frontier molecular orbitals (HOMO and LUMO), which help in understanding the reactivity and stability of a molecule. While DFT has been applied to study the properties of some pyrrolidin-2-one derivatives and related heterocyclic compounds, there are no specific published DFT studies focusing on this compound. Such a study would provide valuable information on how the pentyloxy substituent influences the electron distribution and reactivity of the pyrrolidin-2-one ring system.

Perspectives and Future Directions in 5 Pentyloxy Pyrrolidin 2 One Research

Development of Advanced Chemical Synthesis and Derivatization Strategies

Future research into 5-Pentyloxy-pyrrolidin-2-one will likely focus on refining and expanding its synthetic accessibility and creating a library of derivatives for structure-activity relationship (SAR) studies.

Current synthetic approaches to pyrrolidin-2-ones can be broadly categorized, and these can be adapted and optimized for this compound. One established method involves the lactamization of γ-amino esters, which can be formed through various routes, including the Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines. nih.gov Another versatile approach is the derivatization of S-pyroglutamic acid, a readily available chiral synthon, which allows for the introduction of substituents at various positions on the pyrrolidin-2-one ring. nih.gov

Advanced synthetic strategies could involve the development of stereoselective methods to control the chirality at the 5-position, which is crucial for optimizing pharmacological activity. Furthermore, modern techniques such as microfluidic synthesis could offer a more efficient and greener route to producing this compound and its analogues. rsc.org

Derivatization strategies will be key to exploring the chemical space around this core structure. Modifications could include:

Varying the alkoxy chain: Replacing the pentyloxy group with other long-chain alkyl or functionalized alkoxy groups to modulate lipophilicity and target engagement.

Substitution on the pyrrolidinone ring: Introducing substituents at the 1, 3, and 4-positions to explore their impact on biological activity.

Functionalization of the pentyloxy chain: Incorporating reactive handles or reporter groups onto the pentyloxy chain to facilitate the development of chemical probes.

A summary of potential synthetic and derivatization strategies is presented in the table below.

| Strategy | Description | Potential Advantages |

| Stereoselective Synthesis | Employment of chiral catalysts or starting materials to produce enantiomerically pure this compound. | Improved potency and reduced off-target effects. |

| Microfluidic Synthesis | Continuous flow synthesis in microreactors. rsc.org | Enhanced reaction control, scalability, and safety. rsc.org |

| Combinatorial Chemistry | High-throughput synthesis of a library of derivatives with diverse substituents. | Rapid exploration of structure-activity relationships. |

| Late-Stage Functionalization | Introduction of functional groups onto the this compound scaffold in the final steps of the synthesis. | Efficient generation of diverse analogues from a common intermediate. |

Exploration of Novel Pharmacological Targets and Underlying Mechanisms of Action

The pyrrolidin-2-one core is associated with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. nih.govnih.gov Future research should aim to identify the specific pharmacological targets of this compound and elucidate its mechanism of action.

Given the structural similarities to other bioactive pyrrolidin-2-ones, potential areas of investigation include:

Enzyme Inhibition: Many pyrrolidin-2-one derivatives are known to inhibit enzymes such as tyrosinase and various proteases. rsc.org Screening this compound against a panel of clinically relevant enzymes could reveal novel inhibitory activities.

Receptor Modulation: The pyrrolidin-2-one scaffold can interact with various receptors in the central nervous system. nih.gov Investigating the binding affinity of this compound to different receptor subtypes could uncover its potential as a neuromodulatory agent.

Ion Channel Interaction: Some pyrrolidin-2,5-diones have been shown to interact with voltage-gated sodium and calcium channels, suggesting a potential role in regulating neuronal excitability. nih.gov

To determine the mechanism of action, a combination of in vitro and in silico approaches will be necessary. Techniques such as target-based screening, phenotypic screening, and molecular docking studies can provide valuable insights into how this compound interacts with its biological targets at a molecular level.

Design and Synthesis of this compound Analogues as Chemical Probes for Biological Systems

The development of chemical probes is essential for validating novel pharmacological targets and understanding complex biological pathways. This compound analogues can be designed and synthesized to serve as valuable tools for chemical biology research.

Key features of such chemical probes would include:

A reporter tag: Such as a fluorescent dye or a biotin (B1667282) moiety, to enable visualization and pull-down experiments.

A photoaffinity label: To allow for covalent cross-linking to the biological target upon photoactivation.

Minimal structural perturbation: To ensure that the probe retains the pharmacological activity of the parent compound.

These probes could be used to identify the cellular and subcellular localization of the target, to isolate and identify the target protein, and to study the dynamics of the drug-target interaction in living systems.

Translational Research Opportunities from Preclinical Findings

Should preclinical studies reveal promising pharmacological activity for this compound or its derivatives, there will be significant opportunities for translational research. The ultimate goal of this research would be to translate basic scientific discoveries into new therapeutic interventions.

The path from preclinical findings to clinical application is a long and complex process that involves several stages, including:

Lead optimization: Modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

In vivo efficacy studies: Evaluating the therapeutic efficacy of the optimized compounds in relevant animal models of disease.

Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the drug candidates.

The broad range of biological activities associated with the pyrrolidin-2-one scaffold suggests that this compound could have therapeutic potential in various disease areas, including infectious diseases, oncology, and neurology. nih.govnih.gov Collaborative efforts between academic researchers, pharmaceutical companies, and clinicians will be crucial for advancing promising preclinical findings into the clinic.

Q & A

Q. What are the recommended synthetic routes for 5-Pentyloxy-pyrrolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound can be inferred from analogous pyrrolidinone derivatives. A plausible route involves cyclization of a linear precursor (e.g., a γ-lactam intermediate) or nucleophilic substitution on a preformed pyrrolidinone scaffold. For example:

- Step 1 : React 5-hydroxypyrrolidin-2-one (a structurally similar compound) with 1-bromopentane under basic conditions (e.g., K₂CO₃) to substitute the hydroxyl group with a pentyloxy moiety .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry (excess alkylating agent) to improve yield. Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the pentyloxy chain (δ ~3.5 ppm for CH₂-O in ¹H NMR; δ ~70 ppm in ¹³C NMR) and lactam carbonyl (δ ~175 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ at m/z 186) and fragmentation patterns consistent with pyrrolidinone derivatives .

- X-ray Crystallography : If single crystals are obtained, refine the structure using programs like SHELXL to resolve bond lengths/angles and confirm stereochemistry .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Test in common solvents (e.g., DMSO, ethanol, chloroform) using UV-Vis spectroscopy or gravimetric analysis. The pentyloxy group likely enhances lipophilicity, favoring solubility in organic solvents over water .

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor via HPLC for decomposition products (e.g., lactam hydrolysis to carboxylic acid) .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Strategies include:

- High-Resolution MS (HRMS) : Confirm exact mass to rule out isotopic or adduct interference .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Prioritize targets based on structural similarity to known pyrrolidinone ligands .

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

- MD Simulations : Assess binding stability in explicit solvent (e.g., GROMACS) over 100-ns trajectories .

Q. How can synthetic yields of this compound be improved while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between base strength, reaction time, and alkylating agent equivalents .

- In Situ Monitoring : Use ReactIR or PAT tools to track intermediate formation and adjust conditions dynamically .

- Green Chemistry : Replace hazardous solvents (e.g., DMF) with ionic liquids or scCO₂ to enhance selectivity and reduce waste .

Q. What strategies are effective for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., iodine) for improved diffraction. Refine using SHELXL with twin-law corrections if twinning is observed .

- Vibrational Spectroscopy : Compare experimental IR/Raman spectra with computational predictions to confirm functional groups .

- Dynamic NMR : Analyze variable-temperature NMR to detect conformational exchange broadening in the pentyloxy chain .

Safety and Handling

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.